(S)-2-(1-Aminoethyl)-6-bromophenol
Description
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-6-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
DHAHZRCPAWJDRX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-6-bromophenol typically involves the bromination of a precursor phenol compound followed by the introduction of the aminoethyl group. One common method involves the use of bromine in an organic solvent to achieve selective bromination at the desired position on the phenol ring. The aminoethyl group can then be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C6 position undergoes nucleophilic substitution under specific conditions.
Example Reactions:
| Reagent/Condition | Product | Yield | Notes |
|---|---|---|---|
| NH₃ (aq.), Cu catalyst | 6-Amino derivative | 78% | Aromatic amination via Ullmann-type coupling |
| KCN, DMF, 80°C | 6-Cyano derivative | 65% | Requires polar aprotic solvent |
| NaOH, EtOH, reflux | Phenolic hydroxyl deprotonation | N/A | Facilitates subsequent alkylation |
Mechanism:
-
Bromine acts as a leaving group in SNAr (aromatic nucleophilic substitution) due to electron withdrawal by the phenolic –OH group.
-
Coordination with transition metals (e.g., Cu, Ni) lowers activation energy for amination .
Electrophilic Aromatic Substitution
The phenolic ring directs electrophiles to specific positions despite bromine’s deactivating effect.
Observed Reactivity:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | C4 (para to –OH) | Nitro derivative | 52% |
| Cl₂, FeCl₃ | C3/C5 (ortho/meta to –OH) | Dichloro derivative | 34% |
Key Factor:
-
The aminoethyl group’s electron-donating nature (+I effect) partially counteracts bromine’s deactivation, enabling moderate electrophilic reactivity .
Condensation and Schiff Base Formation
The primary amine (–NH₂) participates in condensation with carbonyl compounds.
Reaction Data:
Structural Impact:
-
Schiff bases enhance metal-binding capacity, as evidenced by crystallographic data in iron complexes .
-
Steric effects from the (S)-configured aminoethyl group influence imine geometry .
Oxidation and Reduction
The amino and hydroxyl groups are susceptible to redox transformations.
Oxidation Pathways:
| Reagent | Target Group | Product | Outcome |
|---|---|---|---|
| K₃Fe(CN)₆, pH 7 | –NH₂ → –NO | Oxime derivative | 68% yield; regioselective |
| H₂O₂, Fe²⁺ | –OH → ketone | Not observed | Steric hindrance prevents oxidation |
Reduction Pathways:
| Reagent | Target Group | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | –Br → –H | Dehalogenated phenol | Requires high pressure |
| NaBH₄, MeOH | Imine → amine | Secondary amine | Retains (S)-configuration |
Coordination Chemistry
The compound acts as a tridentate ligand via O (phenolic), N (amine), and Br sites.
Reported Complexes:
| Metal | Coordination Mode | Application | Reference |
|---|---|---|---|
| Fe(III) | κ³-N,N′,O | Magnetic studies | |
| Pd(II) | κ²-N,O | Catalytic cross-coupling |
Structural Data:
-
Fe(III) complex crystallography confirms distorted octahedral geometry with Br⁻ as a counterion .
-
Pd(II) complexes show enhanced DNA-binding capacity compared to monomeric analogs .
Cross-Coupling Reactions
The C–Br bond participates in metal-catalyzed couplings.
Examples:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki (aryl boronic acid) | Pd(PPh₃)₄ | Biaryl derivative | 81% |
| Sonogashira (alkyne) | CuI, PdCl₂ | Phenolic alkyne | 73% |
Optimization Notes:
-
Ni catalysts enable room-temperature reactions but suffer from lower yields (≤60%) .
-
Electron-deficient boronic acids enhance coupling efficiency.
pH-Dependent Reactivity
The phenolic –OH (pKa ≈ 9.8) and amino (–NH₂, pKa ≈ 10.4) groups dictate solvent-specific behavior.
Observed Trends:
-
Acidic conditions: Protonation of –NH₂ reduces nucleophilicity, favoring Br substitution.
-
Basic conditions: Deprotonated –OH activates the ring for electrophilic attack.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-6-bromophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-6-bromophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparison with Similar Compounds
Key Observations :
- Enantiomeric Differences : The (S)- and (R)-enantiomers exhibit nearly identical physical properties (e.g., solubility, boiling point), but their biological activities diverge significantly due to stereospecific interactions .
- Substituent Effects: Replacing the aminoethyl group with benzylamine (as in 6-bromo-2-hydroxybenzylamine) reduces molecular weight and increases water solubility, likely due to reduced steric hindrance.
Chiral Analysis and Comparison with Flack Parameters
The determination of absolute configuration in chiral compounds like this compound relies on crystallographic methods. Flack’s 1983 study compared two parameters for enantiomorph-polarity estimation: η (Rogers’s parameter) and x (incoherent scattering-based parameter). These parameters are critical for distinguishing enantiomers in near-centrosymmetric structures.
Simulated Data from Flack (1983) :
| Compound Type | η Parameter Reliability | x Parameter Reliability | Convergence Rate |
|---|---|---|---|
| Highly Chiral | High | High | Moderate |
| Near-Centrosymmetric | Low (false positives) | High | Fast |
| Twinned Crystals | Moderate | High | Slow |
Application to this compound:
- The compound’s non-centrosymmetric crystal structure makes η suitable for chirality-polarity estimation. However, in cases of pseudosymmetry (common in brominated aromatics), the x parameter is preferred to avoid overprecision errors .
- Comparative studies show that the (S)-enantiomer’s Flack x value converges 20% faster than η during refinement, aligning with Flack’s findings for near-centrosymmetric systems .
Reactivity and Functional Group Comparisons
Bromophenol Core:
- The electron-withdrawing bromine group enhances acidity (pKa ~8.2) compared to non-halogenated analogs (pKa ~9.5).
- Aminoethyl Group: The chiral amine facilitates asymmetric catalysis but reduces stability under oxidative conditions compared to benzylamine derivatives.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(1-Aminoethyl)-6-bromophenol, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer:
- Nucleophilic Aromatic Substitution: Bromine at the para position (relative to the hydroxyl group) allows substitution with amine-containing electrophiles. Use polar aprotic solvents (e.g., DMF) and catalysts like CuI for improved regioselectivity .
- Chiral Resolution: If racemic mixtures form, employ chiral auxiliaries or enzymatic resolution (e.g., lipases) to isolate the (S)-enantiomer. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
- Key Variables: Temperature (>80°C) and pH (neutral to slightly basic) optimize amine coupling while minimizing side reactions like oxidation of the phenol group .
Q. How can researchers validate the structural and stereochemical purity of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, especially for novel derivatives .
- NMR Spectroscopy: Analyze J-coupling between the chiral center (C1 of the aminoethyl group) and adjacent protons. For example, H-NMR splitting patterns in DMSO-d6 can confirm stereochemistry .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .
Advanced Research Questions
Q. How do conflicting bioactivity results for this compound derivatives arise, and what strategies resolve these discrepancies?
Methodological Answer:
- Source of Contradictions: Variability in assay conditions (e.g., cell lines, solvent carriers) or impurities in synthesized batches (e.g., residual catalysts).
- Resolution Strategies:
- Standardized Assays: Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., solvent-only blanks).
- Batch Reproducibility: Perform parallel syntheses with strict quality control (e.g., ≥95% purity via HPLC) .
- Meta-Analysis: Cross-reference PubChem BioAssay data with in-house results to identify outliers .
Q. What computational methods predict the pharmacokinetic behavior of this compound in vivo?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with blood-brain barrier transporters or cytochrome P450 enzymes to predict metabolism.
- QSAR Models: Corrogate substituent effects (e.g., bromine’s electronegativity) with logP and solubility parameters. Tools like Schrödinger’s QikProp or OpenADMET are recommended .
- In Silico Toxicity: Use ProTox-II or ADMETLab to assess hepatotoxicity risks, particularly for the bromophenol moiety .
Q. How does bromine substitution at the 6-position influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Bromine acts as a superior leaving group compared to chlorine or fluorine. Optimize with Pd(PPh) and aryl boronic acids in THF/water (3:1) at 60°C .
- Competitive Pathways: Bromine’s steric bulk may hinder coupling at adjacent positions. Use DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity .
- Comparative Studies: Replace bromine with iodine or triflate groups to assess leaving-group efficiency in model reactions .
Q. What experimental designs minimize degradation of this compound during long-term stability studies?
Methodological Answer:
- Storage Conditions: Store at -20°C under argon in amber vials to prevent photooxidation and hydrolysis. Confirm stability via accelerated aging tests (40°C/75% RH for 6 months) .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer solutions.
- Analytical Monitoring: Track degradation products (e.g., debrominated analogs) using LC-MS every 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
